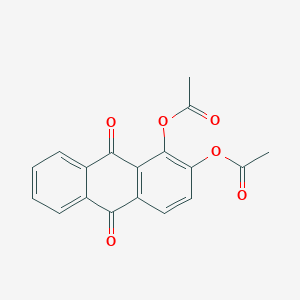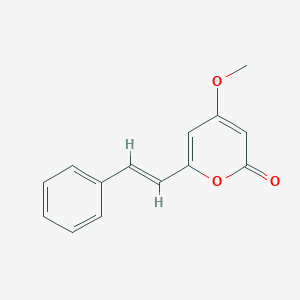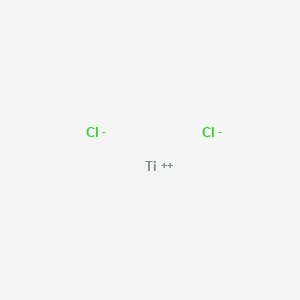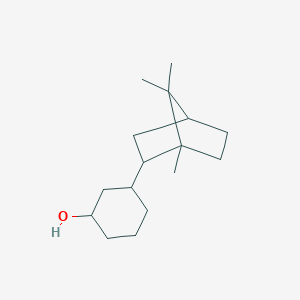
3-(2-Bornyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bornyl)cyclohexan-1-ol is a natural compound that belongs to the family of terpenoid alcohols. It is commonly found in various plant species such as conifers, eucalyptus, and lavender. This compound has been studied for its potential therapeutic properties due to its unique chemical structure and biological activity.
作用機序
The mechanism of action of 3-(2-Bornyl)cyclohexan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. The compound has also been found to scavenge free radicals, which are involved in oxidative stress and cell damage.
生化学的および生理学的効果
3-(2-Bornyl)cyclohexan-1-ol has been found to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and enzymes in the body, which are involved in the inflammatory response. The compound has also been found to scavenge free radicals, which are involved in oxidative stress and cell damage. Additionally, 3-(2-Bornyl)cyclohexan-1-ol has been found to have analgesic effects, making it a potential candidate for pain management.
実験室実験の利点と制限
One advantage of using 3-(2-Bornyl)cyclohexan-1-ol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, the compound has been found to have a wide range of therapeutic properties, making it a potential candidate for various applications. However, one limitation of using 3-(2-Bornyl)cyclohexan-1-ol in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-Bornyl)cyclohexan-1-ol. One potential direction is the investigation of its potential use in the treatment of various inflammatory diseases such as arthritis and asthma. Additionally, the compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action of 3-(2-Bornyl)cyclohexan-1-ol and its potential therapeutic applications.
合成法
The synthesis of 3-(2-Bornyl)cyclohexan-1-ol involves the isolation of the compound from natural sources or the chemical synthesis of the compound. The natural sources of this compound are conifers, eucalyptus, and lavender. The chemical synthesis of 3-(2-Bornyl)cyclohexan-1-ol involves the reaction of camphene with ethyl vinyl ether in the presence of a Lewis acid catalyst, followed by the reduction of the intermediate product with sodium borohydride.
科学的研究の応用
3-(2-Bornyl)cyclohexan-1-ol has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antioxidant properties. The compound has also been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the pharmaceutical industry.
特性
CAS番号 |
1939-46-4 |
|---|---|
製品名 |
3-(2-Bornyl)cyclohexan-1-ol |
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC名 |
3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-15(2)12-7-8-16(15,3)14(10-12)11-5-4-6-13(17)9-11/h11-14,17H,4-10H2,1-3H3 |
InChIキー |
IGEVVMFDMLDFFU-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |
正規SMILES |
CC1(C2CCC1(C(C2)C3CCCC(C3)O)C)C |
その他のCAS番号 |
1939-46-4 |
同義語 |
3-(2-bornyl)cyclohexan-1-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



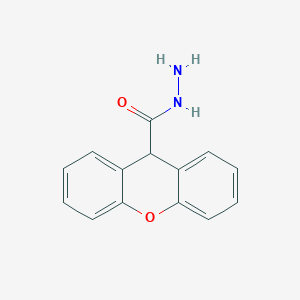
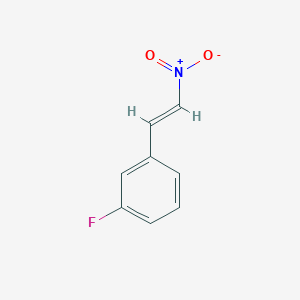
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
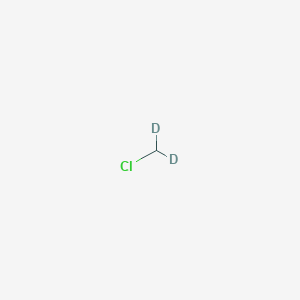

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)

